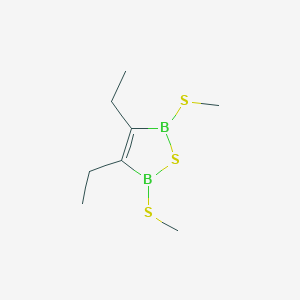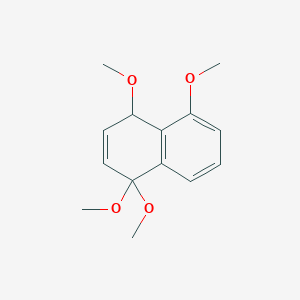
1,1,4,5-Tetramethoxy-1,4-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4,5-Tetramethoxy-1,4-dihydronaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of four methoxy groups attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,4,5-Tetramethoxy-1,4-dihydronaphthalene typically involves the methylation of 2,3-dihydronaphthazarin using dimethyl sulfate in the presence of a phase transfer catalyst. The reaction is carried out at temperatures between 45-50°C, and the product is obtained in high yields through Buchner filtration and recrystallization from tetrahydrofuran .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale methylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1,4,5-Tetramethoxy-1,4-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted naphthalenes, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,4,5-Tetramethoxy-1,4-dihydronaphthalene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in studies related to enzyme inhibition and molecular interactions.
Medicine: Research explores its potential as an anti-cancer and anti-inflammatory agent.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 1,1,4,5-Tetramethoxy-1,4-dihydronaphthalene exerts its effects involves interactions with various molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular functions and signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1,4-Dimethoxynaphthalene
- 1,4,5,8-Tetramethoxynaphthalene
- 2,3-Dihydronaphthazarin
Comparison: 1,1,4,5-Tetramethoxy-1,4-dihydronaphthalene is unique due to its specific arrangement of methoxy groups and the presence of the dihydronaphthalene ring system.
Properties
CAS No. |
64636-38-0 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1,4,4,8-tetramethoxy-1H-naphthalene |
InChI |
InChI=1S/C14H18O4/c1-15-11-7-5-6-10-13(11)12(16-2)8-9-14(10,17-3)18-4/h5-9,12H,1-4H3 |
InChI Key |
QORYGRCYRYUCCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC(C2=C1C(=CC=C2)OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


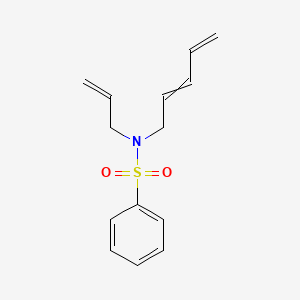
![Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate](/img/structure/B14494340.png)
![N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14494344.png)
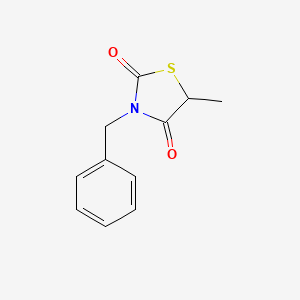
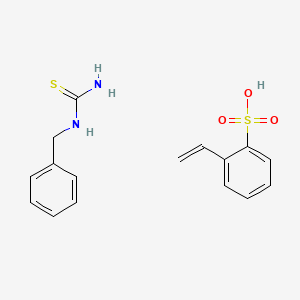
![2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14494354.png)

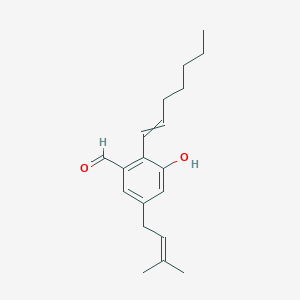
![{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane](/img/structure/B14494368.png)
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)

